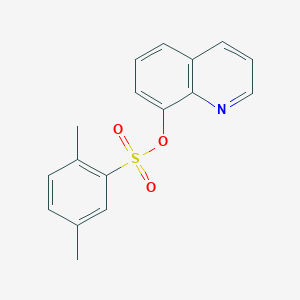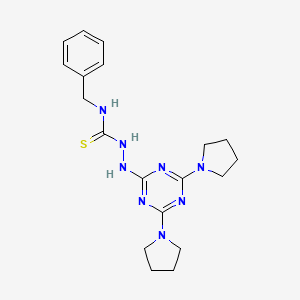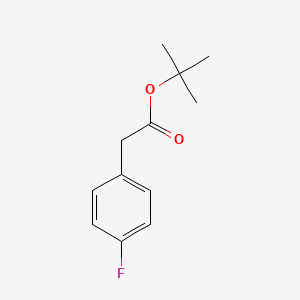
8-キノリル 2,5-ジメチルベンゼンスルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 2,5-dimethylbenzenesulfonate is an organic compound that belongs to the sulfonyl ester chemical family. It has a molecular formula of C17H15NO3S and a molecular weight of 313.37 .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various studies . For instance, a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes has been described . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis
The molecular structure of Quinolin-8-yl 2,5-dimethylbenzenesulfonate consists of a benzene ring fused with a pyridine moiety . The torsion angle about the O—S bond between the quinoline system and the benzene ring is significant .Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions . For example, a biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes has been described . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs) .Physical And Chemical Properties Analysis
Quinolin-8-yl 2,5-dimethylbenzenesulfonate has a molecular formula of C17H15NO3S and a molecular weight of 313.37 . Further physical and chemical properties may be determined through experimental procedures .作用機序
Target of Action
Quinolin-8-yl 2,5-dimethylbenzenesulfonate, like other quinoline derivatives, has been found to have anticancer properties . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by binding to them, which can inhibit their function . This interaction results in changes in the activity of the PI3K/AKT/mTOR pathway, potentially leading to decreased cell proliferation and increased cell death .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by Quinolin-8-yl 2,5-dimethylbenzenesulfonate . This pathway is involved in multiple cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Result of Action
The molecular and cellular effects of Quinolin-8-yl 2,5-dimethylbenzenesulfonate’s action are primarily related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound can disrupt cell growth and proliferation, potentially leading to cell death .
実験室実験の利点と制限
One advantage of Quinolin-8-yl 2,5-dimethylbenzenesulfonate is its ability to enhance the immune response to a wide range of antigens. This makes it a useful adjuvant for vaccine development. However, Quinolin-8-yl 2,5-dimethylbenzenesulfonate can be difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are a number of future directions for research on Quinolin-8-yl 2,5-dimethylbenzenesulfonate. One area of research is the development of new vaccine formulations that incorporate Quinolin-8-yl 2,5-dimethylbenzenesulfonate. Another area of research is the study of the mechanism of action of Quinolin-8-yl 2,5-dimethylbenzenesulfonate and its effects on the immune system. Additionally, there is ongoing research on the synthesis and purification of Quinolin-8-yl 2,5-dimethylbenzenesulfonate to improve its availability for research and vaccine development.
合成法
Quinolin-8-yl 2,5-dimethylbenzenesulfonate is synthesized from the bark of the Quillaja saponaria tree. The bark is first extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques to isolate the Quinolin-8-yl 2,5-dimethylbenzenesulfonate molecule.
科学的研究の応用
アトロプ選択的合成
“8-キノリル 2,5-ジメチルベンゼンスルホネート”は、生触媒的動的キネティック分解による2-(キノリン-8-イル)ベンジルアルコールのアトロプ選択的合成に使用されてきました . このプロセスは、高いエナンチオ選択性であり、市販のケトレダクターゼ(KRED)によって触媒されるアトロプ選択的カルボニル還元によって進行し、一般的に高い転換率と優れたエナンチオマー過剰率に達します .
生触媒的動的キネティック分解
この化合物は、2-(キノリン-8-イル) 3-メチルベンズアルデヒドおよび1-ナフタレンアルデヒドの生触媒的動的キネティック分解に使用されてきました . 反応は、市販のケトレダクターゼ(KRED)によって触媒されるアトロプ選択的カルボニル還元によって進行し、一般的に高い転換率と優れたエナンチオマー過剰率に達します .
軸性キラル(ヘテロ)ビアリルの合成
“8-キノリル 2,5-ジメチルベンゼンスルホネート”は、軸性キラル(ヘテロ)ビアリルの合成に使用されてきました . これらは、いくつかの天然物、生物活性化合物、キラル配位子、および触媒における重要な構造モチーフです .
ヘテロビアリル系の合成
この化合物は、特に(イソ)キノリン誘導体であるヘテロビアリル系の合成に使用されてきました . これは、キラルな8-アリールキノリンアトロプ異性体の合成を考えると特に明らかです .
ビアリル化合物の合成
“8-キノリル 2,5-ジメチルベンゼンスルホネート”は、ビアリル化合物の合成に使用されてきました . ビアリル化合物の合成には、いくつかの方法が確立されています .
キラルな8-アリールキノリンアトロプ異性体の合成
この化合物は、キラルな8-アリールキノリンアトロプ異性体の合成に使用されてきました . この合成には、ほんの一握りの方法が報告されています .
特性
IUPAC Name |
quinolin-8-yl 2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-9-13(2)16(11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMCCYBPSZGYRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2384918.png)
![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384920.png)




![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2384930.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)
